molecular formula C10H15NO B2899866 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one CAS No. 2253632-52-7

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one

Cat. No.: B2899866
CAS No.: 2253632-52-7
M. Wt: 165.236
InChI Key: UWNGXNSWEPIFSD-UHFFFAOYSA-N
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Description

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one is a bicyclic organic compound featuring an eight-membered cyclooctane ring fused to a pyrrolidinone moiety. The octahydro designation indicates extensive hydrogen saturation across the fused ring system, resulting in a rigid yet conformationally flexible scaffold.

Properties

IUPAC Name

1,2,4,5,6,7,8,9-octahydrocycloocta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGXNSWEPIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms in the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one exerts its effects involves interactions with molecular targets and pathways within biological systems These interactions can influence various biochemical processes, leading to specific biological outcomes

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclic Pyrrolidinone Derivatives

Compound Name Ring System Functional Groups Key Structural Features References
1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one Bicyclic (cyclooctane + pyrrolidinone) Ketone (C=O) at position 3 High saturation, rigid scaffold
Tetrahydrofuro[3,2-b]pyrrol-3-one derivatives Fused furan-pyrrolidinone Ketone (C=O) at position 3 Smaller five-membered furan ring
1-Benzyl-4-(2,4-dichlorophenyl)-octahydrocycloocta[b]pyridine-3-carbonitrile Bicyclic (cyclooctene + pyridine) Carbonitrile (C≡N), imino (NH) Twist chair–chair conformation, van der Waals packing
Hexahydrocyclopenta[b]pyrrol-2-one derivatives Bicyclic (cyclopentane + pyrrolidinone) Ketone (C=O), methoxy (OCH₃) Smaller five-membered ring, varied solubility

Key Observations :

  • Ring Size and Saturation : The octahydrocycloocta[c]pyrrol-3-one’s eight-membered ring provides greater conformational flexibility compared to five-membered analogs (e.g., tetrahydrofuro or cyclopenta derivatives), which may influence binding to enzymatic pockets .
  • Functional Groups: The ketone group in the target compound aligns with cysteine protease inhibitors like cathepsin K inhibitors, where the carbonyl interacts with catalytic cysteine residues . In contrast, carbonitrile or imino groups in cycloocta[b]pyridine derivatives prioritize electrophilic reactivity .

Research Implications and Gaps

The octahydrocycloocta[c]pyrrol-3-one’s combination of rigidity and flexibility positions it as a promising scaffold for drug discovery, particularly in targeting proteases. However, empirical data on its synthesis, enzymatic activity, and pharmacokinetics remain scarce. Future studies should prioritize comparative crystallographic analyses and enzymatic assays to validate its utility against analogs like tetrahydrofuro[3,2-b]pyrrol-3-one derivatives .

Biological Activity

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one is a bicyclic compound with potential biological significance. Its unique structure allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its octahydrocyclooctane framework with a pyrrolidinone moiety. Its molecular formula is C8H13NC_8H_{13}N and exhibits properties that facilitate interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that octahydrocycloocta[c]pyrrol-3-one derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to induce G1 phase arrest in cancer cell lines, leading to increased apoptosis rates.
  • Case Study : A derivative of this compound was tested against MDA-MB-231 breast cancer cells and showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Activity

Research indicates that octahydrocycloocta[c]pyrrol-3-one possesses antimicrobial properties:

  • In Vitro Studies : The compound demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus .
  • Mechanism : Its antimicrobial action is believed to stem from disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-23112 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle disruption.
  • Membrane Disruption : In microbial applications, it alters membrane integrity leading to cell lysis.

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